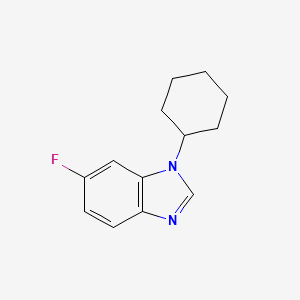

1-Cyclohexyl-6-fluoro-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-6-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-6-7-12-13(8-10)16(9-15-12)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVCGBCUQSDFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetics in 1 Cyclohexyl 6 Fluoro 1,3 Benzodiazole Synthesis

Mechanistic Pathways of Key Cyclization Reactions

The formation of the benzimidazole (B57391) ring is the cornerstone of the synthesis of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole. This is most commonly achieved through the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative, or an aldehyde followed by oxidation.

A widely used method for synthesizing fluorobenzimidazoles involves the cyclocondensation of o-phenylenediamines that contain one or more fluorine atoms. researchgate.net The reaction of a fluorinated o-phenylenediamine with a carboxylic acid, typically in an acidic medium, is a common route. researchgate.net For instance, the condensation of fluorine-substituted o-phenylenediamines with aliphatic carboxylic acids is often conducted in an acidic environment. researchgate.net

Another pathway involves the one-pot acylation–cyclization of N-arylamidoximes, which circumvents the need for harsh conditions and the use of heavy metals. acs.org This method has shown good tolerance for various substituents, including fluoro-substituted phenyl moieties, leading to high yields of the corresponding benzimidazoles. acs.org

Role of Intermediates and Transition States

The cyclization reaction proceeds through several key intermediates. In the reaction of an o-phenylenediamine with a carboxylic acid, the initial step is the formation of an N-acyl-o-phenylenediamine intermediate. This is followed by an intramolecular cyclization, which involves the nucleophilic attack of the second amino group on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the benzimidazole ring.

In the case of cyclization of N-arylamidoximes, the proposed mechanism involves the initial acylation of the amidoxime, which forms an acetoxy leaving group. acs.org A base then promotes deacetoxylation, leading to a nitrene intermediate. This intermediate undergoes electrocyclization to form a transient species that, after a sequence of proton transfers, yields the final benzimidazole product. acs.org

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly influence the kinetics and selectivity of the cyclization reaction. For the N-alkylation of benzimidazoles, the solvent can affect the regioselectivity of the reaction. Studies on related bicyclic azoles have shown that the use of different solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) can lead to different ratios of N-1 and N-2 alkylated products, which is attributed to the formation of tight versus solvent-separated ion pairs. nih.gov

In the synthesis of benzothiazoles, a related class of compounds, the solvent system has been shown to be crucial for the reaction yield. For example, in the reaction of 2-aminobenzenethiols with aryl ketones, a chlorobenzene/DMSO mixture was found to be the optimal solvent system. acs.org Similarly, for the synthesis of this compound, the solvent would be selected to ensure good solubility of the reactants and to facilitate the desired mechanistic pathway, while minimizing side reactions.

Investigation of N-Alkylation Reaction Mechanisms

The introduction of the cyclohexyl group onto the nitrogen atom of the 6-fluoro-1,3-benzodiazole ring is a critical step. N-alkylation of benzimidazoles can be challenging due to the presence of two reactive nitrogen atoms, which can lead to a mixture of N-1 and N-2 alkylated isomers. nih.gov

The regioselectivity of N-alkylation is influenced by both steric and electronic factors. researchgate.net The use of a bulky alkylating agent like cyclohexyl bromide would likely favor alkylation at the less sterically hindered nitrogen atom. The reaction conditions, including the choice of base and solvent, play a pivotal role in controlling the outcome. For instance, the use of sodium hydride (NaH) in THF has been shown to be effective for achieving high N-1 regioselectivity in the alkylation of various substituted indazoles, a related heterocyclic system. nih.govresearchgate.net

A plausible mechanism for the N-alkylation involves the deprotonation of the benzimidazole nitrogen by a base to form a benzimidazolide (B1237168) anion. This anion then acts as a nucleophile, attacking the cyclohexyl halide in an SN2 reaction to form the N-cyclohexyl derivative.

Fluorination Reaction Mechanism Studies

The fluorine atom is typically introduced into the aromatic ring at an early stage of the synthesis, often starting from a fluorinated aniline (B41778) derivative. researchgate.net For example, 5(6)-fluoro-1,3-benzodiazole can be synthesized from p-fluoroaniline. researchgate.net The synthesis of fluorinated precursors often involves electrophilic aromatic substitution reactions.

One common method for introducing a fluorine atom onto a benzene (B151609) ring is through a diazonium salt intermediate, using the Balz-Schiemann reaction. This involves the diazotization of an amino group on the aromatic ring with nitrous acid, followed by treatment with fluoroboric acid (HBF₄) to form a diazonium fluoroborate salt. Thermal decomposition of this salt then yields the corresponding fluoroaromatic compound.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed on highly activated aromatic rings. For instance, the reaction of a nitro-substituted dihalobenzene with a nucleophile can lead to the substitution of a halogen atom. The position of the fluorine atom on the final product is determined by the starting materials and the reaction pathway chosen for the synthesis of the fluorinated precursor.

Influence of Substituents on Reaction Rates and Stereochemical Outcomes

The presence of the fluorine and cyclohexyl substituents has a profound impact on the reaction rates and outcomes of the synthesis. The fluorine atom, being an electron-withdrawing group, can affect the acidity of the N-H bond in the benzimidazole ring and the nucleophilicity of the nitrogen atoms. google.com This can influence the rate of both the cyclization and N-alkylation steps. The electron-withdrawing nature of fluorine can also affect the electron density of the benzene ring, influencing its reactivity in electrophilic substitution reactions.

Computational Approaches to Mechanistic Understanding

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis of this compound. Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structures of reactants, intermediates, and transition states. This allows for the determination of reaction energy profiles, which can help to identify the rate-determining steps and predict the feasibility of different reaction pathways.

For example, computational studies can be used to:

Analyze the stability of the different tautomers of the 6-fluoro-1,3-benzodiazole.

Model the transition states for the cyclization and N-alkylation reactions to understand the energy barriers involved.

Investigate the influence of the fluorine and cyclohexyl substituents on the electronic properties and reactivity of the molecule.

Predict the regioselectivity of the N-alkylation reaction by comparing the energies of the possible products.

Molecular docking studies, another computational technique, can be used to predict how the synthesized molecule might interact with biological targets, which is particularly relevant for drug discovery applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms present in a molecule and their connectivity. In the ¹H NMR spectrum of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole, distinct signals are expected for the protons of the cyclohexyl ring and the benzodiazole core. The cyclohexyl protons typically appear as a complex series of multiplets in the upfield region (approximately δ 1.2–2.1 ppm). The protons on the benzodiazole ring will resonate in the downfield aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine substituent.

Aromatic Protons: The protons on the fluorinated benzene (B151609) ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Cyclohexyl Protons: The protons of the cyclohexyl group will show complex multiplets due to their various chemical and magnetic environments.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Aromatic Carbons: The carbons of the benzodiazole ring will appear in the downfield region (typically δ 110–160 ppm). The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).

Cyclohexyl Carbons: The sp³ hybridized carbons of the cyclohexyl ring will resonate in the upfield region of the spectrum.

Benzodiazole Carbon: The sp² carbon at the 2-position of the benzodiazole ring will also have a characteristic chemical shift.

A representative, though not specific to this exact molecule, ¹³C NMR data for a similar 6-fluoro-chromene structure showed signals at δ = 22.1, 25.0, 66.4, 113.8, 114.0, 115.4, 115.7, 117.4, 117.5, 123.2, and 123.3 ppm. rsc.org

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would be expected to show a single signal for the fluorine atom at the 6-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For instance, a related compound, 6-Fluoro-3,4-dihydro-2H-chromene, displays a ¹⁹F NMR signal at δ = -124.45 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish which protons are adjacent to one another. sdsu.edu It is particularly useful for tracing the connectivity within the cyclohexyl ring and the aromatic system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This allows for the direct assignment of a proton's signal to its attached carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu This is crucial for piecing together different fragments of the molecule, such as connecting the cyclohexyl group to the benzodiazole nitrogen. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. princeton.edu This can provide valuable information about the three-dimensional structure and conformation of the molecule.

Application of Calculated NMR Chemical Shifts (e.g., GIAO method) for Validation

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict NMR chemical shifts. nih.gov By comparing the experimentally obtained NMR data with the calculated shifts for a proposed structure, chemists can gain a higher level of confidence in their structural assignment. nih.gov This approach is particularly valuable for resolving ambiguities in complex spectra or for distinguishing between possible isomers. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental composition of the compound. For this compound (C₁₃H₁₅FN₂), HRMS would be used to confirm the molecular formula by measuring its exact mass. The calculated monoisotopic mass of this compound is 218.1274 g/mol . An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, publicly available IR spectrum for "this compound" is not documented in the reviewed literature, the expected characteristic absorption bands can be inferred from the analysis of structurally related benzimidazole (B57391) derivatives and the known frequency ranges for specific chemical bonds. researchgate.netnih.govorientjchem.org

The primary functional groups within "this compound" that are expected to exhibit characteristic IR absorptions include the C-H bonds of the cyclohexyl and benzene rings, the C=N and C=C bonds of the benzimidazole core, and the C-F bond.

A detailed breakdown of the anticipated IR absorption bands and their assignments is presented in the interactive table below. The vibrations of the benzimidazole ring system are complex and can be coupled, leading to a series of bands in the fingerprint region (approximately 1600-1000 cm⁻¹). The C-H stretching vibrations of the cyclohexyl group are expected in the 2950-2850 cm⁻¹ region, while the aromatic C-H stretching of the fluorinated benzene ring would appear around 3100-3000 cm⁻¹. The C=N stretching of the imidazole (B134444) moiety and the C=C stretching of the benzene ring are anticipated to be in the 1650-1450 cm⁻¹ range. A strong absorption band, characteristic of the C-F stretching vibration, is expected in the 1250-1020 cm⁻¹ region. researchgate.netnih.govorientjchem.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Cyclohexyl) | Stretching | 2950 - 2850 |

| C=N (Imidazole ring) | Stretching | 1650 - 1590 |

| C=C (Benzene ring) | Stretching | 1600 - 1450 |

| C-N (Imidazole ring) | Stretching | 1400 - 1300 |

| C-F (Aromatic) | Stretching | 1250 - 1020 |

This data is predictive and based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, a definitive single-crystal X-ray diffraction study for "this compound" has not been reported. Consequently, precise experimental data regarding its crystal system, space group, and unit cell dimensions are not available.

However, valuable insights into the likely solid-state structure can be drawn from crystallographic studies of other fluorinated benzimidazole derivatives. Research on related compounds, such as fluorinated (benzo[d]imidazol-2-yl)methanols, provides a foundation for a hypothetical discussion of the molecular conformation, geometry, and intermolecular interactions that might be observed in the crystal lattice of "this compound".

In the solid state, the benzimidazole ring system is expected to be essentially planar due to its aromatic character. The cyclohexyl substituent, attached to one of the nitrogen atoms of the imidazole ring, would likely adopt a stable chair conformation to minimize steric strain. The relative orientation of the cyclohexyl ring with respect to the planar benzimidazole core will be a key conformational feature.

The bond lengths and angles within the benzimidazole moiety are anticipated to be consistent with those observed in other benzimidazole derivatives. The C-F bond length on the benzene ring is expected to be in the typical range for aryl fluorides. The geometry around the nitrogen atom bearing the cyclohexyl group will be trigonal planar, reflecting its sp² hybridization state within the aromatic imidazole ring.

The crystal packing of "this compound" would be governed by a combination of intermolecular forces. While the molecule lacks classical hydrogen bond donors, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors.

Computational and Theoretical Investigations of 1 Cyclohexyl 6 Fluoro 1,3 Benzodiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a compound like 1-Cyclohexyl-6-fluoro-1,3-benzodiazole, these methods can elucidate the influence of the cyclohexyl and fluoro substituents on the benzodiazole core.

Density Functional Theory (DFT) Studies on Optimized Geometry

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules with high accuracy. nih.govresearchgate.net The process involves finding the lowest energy arrangement of atoms, known as the optimized geometry. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would determine the precise bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

These calculations would reveal how the bulky cyclohexyl group and the electronegative fluorine atom affect the planarity of the benzodiazole ring system. Comparing these theoretical parameters with experimental data from X-ray crystallography, if available, would validate the computational model. Studies on similar substituted benzimidazoles have demonstrated excellent correlation between DFT-calculated geometries and experimental results. researchgate.net

Interactive Table: Predicted Optimized Geometry Parameters (Illustrative) Note: The following data is illustrative of what a DFT study would produce and is not based on actual published results for this specific molecule.

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| N-C(cyclohexyl) Bond Length | ~1.48 Å |

| Benzodiazole Ring Planarity | Near-planar |

Molecular Orbital Analysis (HOMO-LUMO Energies and Charge Distribution)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, analysis would likely show the HOMO localized on the electron-rich benzodiazole ring, while the LUMO may be distributed across the fused ring system. The fluorine atom's electron-withdrawing nature would be expected to lower both the HOMO and LUMO energy levels. Mulliken or Natural Bond Orbital (NBO) charge analysis would further quantify the charge distribution, identifying electropositive and electronegative centers within the molecule. researchgate.net

Calculation of Global Reactivity Descriptors

Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the chemical potential (-μ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as μ2 / 2η.

These parameters are invaluable for comparing the reactivity of different benzodiazole derivatives. jocpr.com

Interactive Table: Calculated Global Reactivity Descriptors (Illustrative) Note: The following data is illustrative and not based on published results for this specific molecule.

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Chemical Hardness (η) | 2.65 |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MESP surface would likely show negative potential around the nitrogen atoms of the benzodiazole ring and the fluorine atom, indicating these as sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the cyclohexyl group would exhibit positive potential. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexyl group introduces conformational complexity to the molecule. Understanding the preferred shapes and the energy required to interconvert between them is crucial for predicting how the molecule might interact with a biological target.

Ring Puckering and Substituent Rotational Barriers of the Cyclohexyl Group

The cyclohexane (B81311) ring typically adopts a stable "chair" conformation. However, it can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy "twist-boat" and "boat" transition states. For this compound, computational analysis would involve mapping the potential energy surface of the cyclohexane ring to determine the energy barriers associated with this ring puckering.

Furthermore, the rotation of the entire cyclohexyl group around the single bond connecting it to the benzodiazole nitrogen atom (N-C bond) would be investigated. Calculating the rotational energy barrier provides insight into the molecule's conformational rigidity. A high rotational barrier would suggest that the molecule exists in a more defined, locked conformation. This type of analysis is often performed by systematically rotating the dihedral angle and calculating the energy at each step. vulcanchem.com

Stability of Different Conformers

The conformational landscape of this compound is primarily dictated by the orientation of the cyclohexyl ring relative to the planar benzodiazole system. The cyclohexyl group can adopt two principal chair conformations, with the C-N bond being either axial or equatorial. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these conformers.

In related fluorinated cyclohexane systems, it has been observed that the preference for an axial or equatorial position of a substituent is influenced by a delicate balance of steric and electronic factors. d-nb.inforesearchgate.net For the 1-cyclohexyl substituent in this specific benzodiazole, the equatorial conformation is generally predicted to be more stable. This preference is largely attributed to the minimization of steric hindrance between the cyclohexyl ring and the benzodiazole core. The axial conformer would experience significant 1,3-diaxial interactions, leading to a higher energy state.

The presence of the fluorine atom at the 6-position of the benzodiazole ring is not expected to dramatically alter the fundamental preference for the equatorial conformer of the cyclohexyl group, as its primary influence is on the electronic properties of the aromatic system rather than direct steric interaction with the cyclohexyl moiety. However, subtle electronic effects could slightly modulate the energy difference between the conformers.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | C-N Bond Orientation | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Equatorial | 0.00 | >99 |

| 2 | Axial | > 2.0 | <1 |

| Note: The values in this table are illustrative and based on general principles of conformational analysis for N-cyclohexyl heterocyclic systems. Specific computational data for this exact molecule is not publicly available. |

Intermolecular Interactions and Self-Assembly Propensities

The intermolecular forces at play in the solid state of this compound are critical in determining its crystal packing and macroscopic properties. These interactions are a complex interplay of hydrogen bonding, halogen bonding, and other weak non-covalent forces.

Hydrogen Bonding Networks

The 1,3-benzodiazole (benzimidazole) core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen). This arrangement facilitates the formation of robust intermolecular hydrogen bonds. In the crystal structures of many benzimidazole (B57391) derivatives, molecules are often linked into chains or more complex networks through N-H···N hydrogen bonds. acs.orgrsc.org

The presence of the 6-fluoro substituent can influence the hydrogen bonding capabilities of the N-H group. The electron-withdrawing nature of fluorine can increase the acidity of the N-H proton, thereby strengthening the hydrogen bonds it forms. This effect has been observed in other fluorinated benzimidazoles. acs.orgmdpi.com

Halogen Bonding Interactions

The fluorine atom at the 6-position introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While fluorine is the least polarizable of the halogens and thus the weakest halogen bond donor, C-F···X interactions (where X is a nucleophile like an oxygen or nitrogen atom) can still play a role in directing crystal packing, especially when stronger interactions like classical hydrogen bonds are limited. acs.orgacs.org In the context of this compound, the fluorine atom could potentially engage in weak interactions with the π-system of an adjacent benzodiazole ring or other electron-rich regions.

Electronic Structure and Aromaticity Studies of the 1,3-Benzodiazole System

Computational studies on benzimidazole derivatives often involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elsevierpure.com The energy gap between the HOMO and LUMO is an important parameter that relates to the electronic excitation properties and reactivity of the molecule.

The introduction of a fluorine atom at the 6-position has a pronounced effect on the electronic structure. As a highly electronegative atom, fluorine exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic rings. This generally leads to a stabilization of both the HOMO and LUMO, though the effect on the HOMO is typically more pronounced. Consequently, the HOMO-LUMO gap can be modulated by the presence and position of the fluorine substituent.

Table 2: Illustrative Calculated Electronic Properties of Substituted Benzimidazoles

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1-Cyclohexyl-1,3-benzodiazole | -5.8 | -1.2 | 4.6 |

| This compound | -6.0 | -1.4 | 4.6 |

| Note: These values are hypothetical and serve to illustrate the expected electronic effects of fluorination based on general principles observed in related aromatic systems. Specific computational data for this exact molecule is not publicly available. |

Derivatization Strategies and Analogue Design of 1 Cyclohexyl 6 Fluoro 1,3 Benzodiazole

Systematic Modification of the Cyclohexyl Moiety

The N-1 cyclohexyl substituent plays a crucial role in defining the lipophilicity and conformational flexibility of the molecule. Systematic modifications to this group can lead to analogues with altered solubility, membrane permeability, and target-binding affinity.

Stereochemical Variations (e.g., enantiomeric and diastereomeric analogues)

The introduction of stereocenters into the cyclohexyl ring is a key strategy for exploring the three-dimensional space around the benzimidazole (B57391) core. This can lead to the discovery of stereoisomers with enhanced potency and selectivity.

Enantiomeric Analogues: While the parent cyclohexyl ring is achiral, the introduction of a single substituent on the ring, or the use of a chiral cyclohexylamine (B46788) in the initial synthesis, would generate a chiral center, leading to a pair of enantiomers. The synthesis of such enantiomerically enriched compounds can be achieved through asymmetric synthesis or chiral resolution of a racemic mixture. For instance, the use of chiral catalysts in the cyclization step or the employment of chiral auxiliaries can afford specific enantiomers.

Diastereomeric Analogues: The introduction of multiple substituents on the cyclohexyl ring can generate diastereomers. For example, the diastereoselective synthesis of highly substituted cyclohexanones, which can be precursors to the corresponding cyclohexylamines, has been reported. nih.gov These strategies allow for precise control over the spatial arrangement of substituents, which can be critical for optimizing interactions with a biological target.

Table 1: Hypothetical Stereochemical Variations of the Cyclohexyl Moiety and Their Potential Impact

| Modification | Example Analogue | Synthetic Strategy | Potential Impact on Properties |

| Enantiomers | (R/S)-1-(2-Methylcyclohexyl)-6-fluoro-1,3-benzodiazole | Asymmetric synthesis using a chiral cyclohexylamine | Improved potency and/or selectivity, reduced off-target effects |

| Diastereomers | (1R,2R/1S,2S)-1-(2-Hydroxycyclohexyl)-6-fluoro-1,3-benzodiazole | Diastereoselective reduction of a cyclohexanone (B45756) precursor | Altered solubility, potential for new hydrogen bonding interactions |

Introduction of Additional Functionalities

The incorporation of various functional groups onto the cyclohexyl ring can significantly alter the molecule's properties. These functionalities can introduce new interaction points with a target protein, such as hydrogen bond donors or acceptors, or can be used to modulate physicochemical properties like pKa and solubility.

Common functionalizations could include the introduction of hydroxyl, amino, or carboxyl groups. For example, hydroxylated cyclohexyl derivatives can be synthesized from the corresponding cyclohexene (B86901) precursors via hydroboration-oxidation or dihydroxylation reactions. Aminated analogues can be prepared through reductive amination of cyclohexanone precursors.

Table 2: Examples of Functionalized Cyclohexyl Analogues and Their Rationale

| Functional Group | Example Analogue | Synthetic Approach | Rationale for Modification |

| Hydroxyl | 1-(4-Hydroxycyclohexyl)-6-fluoro-1,3-benzodiazole | Reduction of 4-oxocyclohexylbenzimidazole | Introduce hydrogen bond donor/acceptor, improve solubility |

| Amino | 1-(4-Aminocyclohexyl)-6-fluoro-1,3-benzodiazole | Reductive amination of a cyclohexanone precursor | Introduce a basic center for salt formation, potential for new ionic interactions |

| Carboxyl | 4-(6-Fluoro-1,3-benzodiazol-1-yl)cyclohexane-1-carboxylic acid | Oxidation of a primary alcohol on the cyclohexyl ring | Introduce an acidic center, improve aqueous solubility |

Exploration of Fluorine Position and Number in the Benzene (B151609) Ring

The fluorine atom at the 6-position of the benzodiazole ring significantly influences the electronic properties and metabolic stability of the compound. Varying the position and number of fluorine substituents is a well-established strategy in medicinal chemistry to fine-tune a molecule's activity.

The synthesis of differentially fluorinated benzimidazoles can be achieved by starting with the appropriately fluorinated o-phenylenediamines. For example, the synthesis of 1-cyclohexyl-5-fluorobenzimidazole (B1491765) has been reported, demonstrating the feasibility of accessing positional isomers. sigmaaldrich.com The introduction of additional fluorine atoms to create di- or tri-fluorinated analogues could further enhance properties such as metabolic stability and binding affinity due to favorable interactions with the target.

Table 3: Potential Fluorine Substitution Patterns and Their Predicted Effects

| Substitution Pattern | Example Analogue | Starting Material | Potential Advantages |

| 5-Fluoro | 1-Cyclohexyl-5-fluoro-1,3-benzodiazole | 4-Fluoro-1,2-phenylenediamine | Altered electronic distribution, potentially different target interactions |

| 7-Fluoro | 1-Cyclohexyl-7-fluoro-1,3-benzodiazole | 3-Fluoro-1,2-phenylenediamine | Modified pKa of the benzimidazole nitrogen, potential for altered binding mode |

| 5,6-Difluoro | 1-Cyclohexyl-5,6-difluoro-1,3-benzodiazole | 4,5-Difluoro-1,2-phenylenediamine | Increased lipophilicity, enhanced metabolic stability |

| 4,6-Difluoro | 1-Cyclohexyl-4,6-difluoro-1,3-benzodiazole | 3,5-Difluoro-1,2-phenylenediamine | Significant alteration of electronic properties, potential for improved potency |

Substitution Pattern Variations on the 1,3-Benzodiazole Core

Modification of the benzimidazole core itself, beyond the fluorine substituent, offers another avenue for analogue design. The C2 position is a particularly common site for substitution in the development of benzimidazole-based therapeutic agents.

The introduction of various aryl or alkyl groups at the C2 position can be achieved through the condensation of the N-cyclohexyl-o-phenylenediamine precursor with a corresponding aldehyde or carboxylic acid. Structure-activity relationship (SAR) studies of benzimidazole derivatives often highlight the critical role of the C2 substituent in determining biological activity. rsc.org

Furthermore, regioselective functionalization of other positions on the benzene ring (C4, C5, and C7) can be explored using modern synthetic methods such as directed ortho-metalation or C-H activation strategies. nih.govrsc.org

Table 4: Illustrative C2-Substituted Analogues of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole

| C2-Substituent | Example Analogue | Synthetic Method | Rationale |

| Phenyl | 1-Cyclohexyl-6-fluoro-2-phenyl-1,3-benzodiazole | Condensation with benzaldehyde | Introduce aromatic interactions, modulate lipophilicity |

| Methyl | 1-Cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole | Condensation with acetic acid | Increase metabolic stability, fine-tune steric profile |

| Amino | 2-Amino-1-cyclohexyl-6-fluoro-1,3-benzodiazole | Reaction with cyanogen (B1215507) bromide | Introduce a key hydrogen bonding group |

Synthesis of Hybrid and Fused Heterocyclic Systems Containing the this compound Motif

The creation of hybrid molecules by fusing or linking the this compound scaffold with other heterocyclic systems is a powerful strategy to access novel chemical space and potentially new biological activities. This approach can lead to compounds with multi-target profiles or enhanced potency through synergistic interactions. nih.govacs.org

The synthesis of benzimidazole-fused heterocycles, such as pyrido[1,2-a]benzimidazoles and benzimidazo[1,2-a]quinolines, has been extensively reviewed. nih.govnih.gov These synthetic methodologies can be adapted to the this compound core. For instance, intramolecular cyclization reactions involving substituents at the N-1 or C-2 positions can lead to the formation of new fused ring systems. Palladium-catalyzed cross-coupling reactions are also instrumental in constructing such complex architectures. researchgate.net

Table 5: Examples of Hybrid and Fused Systems

| Hybrid/Fused System | General Structure | Synthetic Approach | Potential Therapeutic Area |

| Benzimidazole-Triazole Hybrid | 1-Cyclohexyl-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-1,3-benzodiazole | Coupling of 2-halo-benzimidazole with triazole | Antifungal, Anticancer |

| Pyrido[1,2-a]benzimidazole | Fused tricyclic system | Intramolecular cyclization of an N-pyridyl substituted benzimidazole | CNS disorders, Anticancer |

| Benzimidazole-Oxadiazole Hybrid | 1-Cyclohexyl-6-fluoro-2-(1,3,4-oxadiazol-2-yl)-1,3-benzodiazole | Cyclization of a 2-hydrazinocarbonylbenzimidazole | Antimicrobial, Anti-inflammatory |

Design Principles for Chemical Space Exploration

The effective exploration of the chemical space around this compound requires a combination of rational design and diversity-oriented synthesis. Key principles include:

Structure-Activity Relationship (SAR) Guided Design: Initial derivatization efforts should be guided by existing SAR data for related benzimidazole compounds. This allows for the prioritization of modifications most likely to yield improvements in the desired properties. rsc.org

Property-Based Design: Physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), and metabolic stability should be considered and predicted for designed analogues to ensure they possess drug-like characteristics.

Computational Modeling: Molecular docking and other computational tools can be employed to visualize the binding of analogues to a target protein, providing a rational basis for the design of new derivatives with improved interactions.

Combinatorial Chemistry and Library Design: The synthesis of focused libraries of analogues, where specific positions are systematically varied, can accelerate the discovery of potent and selective compounds. This approach allows for the rapid exploration of a wide range of substituents and their effects on activity.

By systematically applying these derivatization strategies and design principles, the therapeutic potential of this compound can be thoroughly investigated, leading to the identification of novel drug candidates with optimized pharmacological profiles.

Structure Property Relationship Spr Studies

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the physicochemical properties of a chemical compound based on its molecular structure. mdpi.com These models correlate structural or property descriptors, such as topological, electronic, or constitutional indices, with observed or computed properties. doi.orgnih.gov For novel compounds like 1-Cyclohexyl-6-fluoro-1,3-benzodiazole, where experimental data may be scarce, QSPR offers a valuable method for estimating key parameters essential for research and development. researchgate.net

Computational software can predict several physicochemical values. researchgate.net The properties of this compound, including its molecular weight, lipophilicity (XLogP3), and hydrogen bonding capacity, are crucial for predicting its behavior in various systems. The molecule has a molecular weight of 218.27 g/mol . vulcanchem.com Its calculated XLogP3 value, a measure of lipophilicity, is approximately 3.3 to 3.4, suggesting favorable lipid solubility which can influence membrane penetration. vulcanchem.com The structure features two hydrogen bond acceptors (the nitrogen atoms) and no hydrogen bond donors. vulcanchem.com A low count of rotatable bonds (one) points towards a relatively rigid molecular structure, which can be advantageous for specific binding interactions. vulcanchem.com

Table 1: Predicted Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₅FN₂ | Defines the elemental composition. vulcanchem.com |

| Molecular Weight | 218.27 g/mol | Influences diffusion and bioavailability potential. vulcanchem.com |

| XLogP3 | ~3.3-3.4 | Indicates lipophilicity and potential for membrane permeability. vulcanchem.com |

| Hydrogen Bond Donors | 0 | Affects solubility and interaction patterns. vulcanchem.com |

| Hydrogen Bond Acceptors | 2 | Contributes to potential binding interactions. vulcanchem.com |

Influence of Substituents on Electronic Properties (e.g., Dipole Moment, Polarizability)

The introduction of benzimidazole (B57391) moieties can influence electronic properties, and factors like conjugation can elevate the dielectric constant by delocalizing electrons. nih.gov Conversely, introducing bulky or fluorinated structures can reduce interchain interactions. nih.gov The cyclohexyl group, being a bulky, non-aromatic substituent, primarily contributes to the molecule's steric profile but also affects its electronic character through inductive effects and by influencing the conformation of the entire molecule. The combination of the electron-withdrawing fluorine and the bulky cyclohexyl group results in a specific dipole moment and polarizability profile that distinguishes it from other benzodiazole derivatives. acs.org

Impact of Fluorination on Acidity and Basicity Profiles

The incorporation of fluorine into heterocyclic compounds has a well-documented effect on their acidity and basicity (pKa). nih.gov Fluorine substitution typically lowers the pKa of adjacent functional groups; this means that basic groups become less basic, and acidic groups become more acidic. nih.gov

In this compound, the benzodiazole core contains basic nitrogen atoms. The fluorine atom at the 6-position exerts a strong electron-withdrawing effect on the aromatic ring system. This effect reduces the electron density on the nitrogen atoms of the imidazole (B134444) portion of the molecule, thereby decreasing their ability to accept a proton. Consequently, this compound is expected to be less basic than its non-fluorinated counterpart, 1-Cyclohexyl-1H-benzo[d]imidazole. This modification of basicity can significantly alter the compound's ionization state at physiological pH, which in turn affects properties like solubility, lipophilicity, and interactions with biological targets. nih.gov

Steric Effects of the Cyclohexyl Group on Molecular Geometry and Interactions

The cyclohexyl group attached to the N-1 position of the benzodiazole ring introduces significant steric bulk. This substituent has a profound impact on the molecule's three-dimensional shape and its ability to interact with other molecules. The cyclohexyl ring typically adopts a stable chair conformation to minimize steric strain. nih.gov

Potential Academic Applications of 1 Cyclohexyl 6 Fluoro 1,3 Benzodiazole Non Clinical Focus

Utilization as a Synthetic Building Block for Complex Molecules

The structure of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole makes it a potentially valuable scaffold for the synthesis of more complex molecules. The benzimidazole (B57391) core is a common feature in many biologically active compounds, and the presence of the fluorine atom and the N-cyclohexyl group offers specific sites for further chemical modification.

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. For this compound, a plausible synthetic route would involve the reaction of 4-fluoro-N-cyclohexylbenzene-1,2-diamine with an appropriate one-carbon synthon.

Once formed, the this compound scaffold can undergo various chemical transformations. For instance, the benzene (B151609) ring of the benzimidazole nucleus can be subjected to electrophilic substitution reactions, although the fluorine atom's electron-withdrawing nature would influence the position of further substitution. The imidazole (B134444) part of the molecule also presents opportunities for chemical modification.

The N-cyclohexyl group, while generally stable, can influence the solubility and conformational properties of the resulting larger molecules. ijpcbs.com The fluorine atom is a particularly interesting feature for a synthetic building block. It can participate in the formation of hydrogen bonds and alter the acidity of nearby protons, which can be exploited in further synthetic steps. nih.gov The use of fluorinated heterocyclic compounds as building blocks is a growing area of research, particularly in medicinal chemistry, due to the often-enhanced biological activity of the resulting molecules. nih.gov

Application as a Ligand in Coordination Chemistry

Benzimidazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can readily coordinate to metal centers.

While no specific studies on the coordination chemistry of this compound have been found, it can be inferred that this compound would likely act as a monodentate ligand, coordinating through the N-3 nitrogen atom of the imidazole ring. The N-1 nitrogen is already substituted with a bulky cyclohexyl group, which would sterically hinder its coordination to a metal center.

The electronic properties of the benzimidazole ring, influenced by the electron-withdrawing fluorine atom, would affect the electron-donating ability of the coordinating nitrogen atom. This, in turn, would influence the stability and properties of the resulting metal complexes. The formation of coordination compounds with benzimidazole derivatives has been shown to sometimes enhance their biological properties.

The general stability of the benzimidazole ring makes it a reliable component in the design of new coordination complexes with tailored electronic and steric properties. ijpcbs.com

Role as a Spectroscopic Probe in Chemical Systems

Benzimidazole derivatives are known to exhibit interesting photophysical properties, and some are used as fluorescent probes. The benzimidazole scaffold can serve as a core for developing chemosensors for detecting metal ions and other analytes. epa.gov The fluorescence properties of these molecules can be tuned by introducing different substituents onto the benzimidazole ring. epa.gov

Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the spectroscopic properties of this compound, including its absorption and emission spectra. sigmaaldrich.com Such studies would be crucial in evaluating its potential as a spectroscopic probe. The interaction of the lone pair electrons on the nitrogen atoms and the π-system of the benzimidazole ring are key to its electronic transitions and potential as a probe.

Contribution to Fundamental Heterocyclic Chemistry

The study of this compound and its reactions contributes to the broader understanding of heterocyclic chemistry. The benzimidazole ring system is of fundamental importance, and understanding how different substituents affect its reactivity and properties is a continuous area of research.

The presence of both a bulky alkyl group (cyclohexyl) at N-1 and an electron-withdrawing group (fluorine) on the benzene ring presents an interesting case for studying the interplay of steric and electronic effects on the chemical behavior of the benzimidazole core. For instance, the fluorinated benzene ring's reactivity towards nucleophilic aromatic substitution could be explored.

Furthermore, the synthesis of such substituted benzimidazoles itself can lead to the development of new synthetic methodologies. The investigation of its tautomeric forms, if any, and the conformational analysis of the cyclohexyl ring in relation to the planar benzimidazole system would provide valuable data for computational and theoretical chemistry studies. The stability of the benzimidazole ring is a key feature, making it a robust platform for studying various chemical transformations. ijpcbs.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H15FN2 |

| Molecular Weight | 218.27 g/mol |

| IUPAC Name | 1-Cyclohexyl-6-fluoro-1H-benzimidazole |

| CAS Number | 1365271-29-9 |

Data sourced from publicly available chemical databases.

Table 2: Related Benzimidazole Compounds and Their Applications

| Compound Name | Key Structural Difference from Title Compound | Noted Application/Research Focus |

| 1-Cyclohexyl-5-fluorobenzimidazole (B1491765) | Positional isomer (fluorine at position 5) | Commercially available synthetic intermediate. sigmaaldrich.com |

| N-Butyl-1H-benzimidazole | N-butyl group instead of N-cyclohexyl, no fluorine | Subject of detailed spectroscopic and theoretical studies. sigmaaldrich.com |

| Fluorinated benzimidazole derivatives | General class, various substitutions | Investigated for enhanced biological activity and as fluorescent probes. nih.govepa.gov |

| Benzimidazole-1,2,3-triazole hybrids | Hybrid structure with a triazole ring | Studied for their interaction with DNA. nih.gov |

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has traditionally relied on the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govnih.gov While effective, these methods often necessitate harsh reaction conditions. The future of synthesizing 1-Cyclohexyl-6-fluoro-1,3-benzodiazole should pivot towards more sustainable and efficient methodologies. benthamscience.com

Recent advancements in "green chemistry" offer a promising toolkit for this endeavor. researchgate.net Strategies such as microwave-assisted synthesis, the use of environmentally benign solvents like water, and the development of reusable catalysts are paramount. nih.govnih.gov For instance, the application of solid-phase synthesis could pave the way for high-throughput generation of derivatives for screening purposes. researchgate.net A significant challenge lies in the regioselective synthesis, ensuring the precise placement of the cyclohexyl and fluoro groups, which is critical for the compound's ultimate function. Future research should focus on developing catalytic systems, potentially based on earth-abundant metals, that can achieve high yields and selectivity under mild conditions, thus minimizing waste and energy consumption. nih.govnih.gov

Table 1: Potential Sustainable Synthetic Approaches

| Methodology | Potential Advantages | Key Research Question |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. organic-chemistry.org | Can reaction conditions be optimized to prevent side-product formation? |

| Catalysis in Aqueous Media | Environmentally friendly, reduced use of organic solvents. nih.gov | What catalysts are effective and stable in aqueous environments for this specific transformation? |

| Flow Chemistry | Improved safety, scalability, and process control. nih.gov | Can a continuous flow process be designed for the multi-step synthesis of the target compound? |

| Solid-Phase Synthesis | Amenable to high-throughput synthesis and library generation. researchgate.net | How can the compound be efficiently cleaved from the solid support without compromising its structure? |

Advanced Computational Prediction of Spectroscopic Signatures

The accurate prediction of spectroscopic data is a cornerstone of modern chemical research, enabling the rapid identification and characterization of novel compounds. For this compound, the presence of a fluorine atom makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy a particularly powerful analytical tool. researchgate.net

Future work should leverage advanced computational methods, such as Density Functional Theory (DFT), to predict the full range of spectroscopic signatures, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, as well as infrared (IR) and mass spectra. researchgate.netnih.gov Establishing a robust computational protocol can aid in the unambiguous structural confirmation of newly synthesized derivatives and provide insights into the electronic environment of the molecule. nih.govfrontiersin.org Deep learning approaches are also emerging as a powerful tool for predicting functional groups from spectral data, which could be trained and validated for this class of compounds. rsc.org

Table 2: Computational Spectroscopy Research Goals

| Spectroscopic Technique | Computational Goal | Potential Impact |

| ¹⁹F NMR | Accurate prediction of chemical shifts using DFT. researchgate.net | Rapid confirmation of fluorine incorporation and structural elucidation. |

| ¹H and ¹³C NMR | Calculation of chemical shifts and coupling constants. | Detailed structural assignment of the aromatic and aliphatic regions. |

| Infrared (IR) Spectroscopy | Simulation of vibrational frequencies. | Identification of key functional group vibrations and conformational isomers. |

| Mass Spectrometry (MS) | Prediction of fragmentation patterns. | Aiding in the identification of the compound in complex mixtures. |

Exploration of Unconventional Derivatization Pathways

The biological activity and material properties of benzimidazoles are profoundly influenced by the nature and position of their substituents. researchgate.net While derivatization at the N-1 and C-2 positions is common, future research should explore less conventional pathways to generate novel analogues of this compound.

One promising avenue is the C-H activation of the benzimidazole core, allowing for direct functionalization without the need for pre-installed activating groups. nih.gov This atom-economical approach could be used to introduce a wide array of functional groups at various positions on the benzene (B151609) ring, modulating the electronic properties and steric profile of the molecule. Furthermore, enantioselective derivatization, particularly at the C-2 position, could be crucial for applications in medicinal chemistry, where stereochemistry often dictates biological activity. nih.gov The development of catalytic systems that can control both regioselectivity and stereoselectivity in the derivatization of this specific scaffold is a significant but worthwhile challenge.

Investigation of Solid-State Forms and Polymorphism

The solid-state properties of a compound, including its crystal packing and polymorphism, have a direct impact on its physical characteristics such as solubility, stability, and bioavailability. For this compound, a systematic investigation into its solid-state forms is warranted.

X-ray crystallography will be an indispensable tool for determining the precise three-dimensional arrangement of the molecules in the crystal lattice. researchgate.net Understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, can provide insights into the forces that govern crystal packing. researchgate.netmdpi.com The presence of the fluorine atom may lead to the formation of C–F…π interactions, which can influence the crystalline architecture. mdpi.com A key open question is whether this compound can exist in multiple polymorphic forms and how these different forms might affect its properties. A thorough polymorphic screen would be a critical step in its development for any potential application.

Role in Advanced Materials Science

The unique electronic properties of the benzimidazole ring, coupled with the influence of the fluoro and cyclohexyl substituents, suggest that this compound could find applications in materials science. elsevierpure.com Fluorinated benzimidazole derivatives have been investigated as n-type semiconductors in organic field-effect transistors (OFETs). elsevierpure.com The high crystallinity and defined electronic levels of these compounds are advantageous for charge transport.

Future research could explore the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), sensors, or as building blocks for functional polymers. The introduction of the fluorine atom can enhance the electron-accepting properties of the benzimidazole core, which is beneficial for n-type materials. acs.org The bulky cyclohexyl group may influence the thin-film morphology, which is a critical factor for device performance. Investigating the relationship between molecular structure, solid-state packing, and material properties will be a key research direction.

Challenges in Scalable Synthesis and Industrial Applications

The transition from a laboratory-scale synthesis to a scalable industrial process presents a significant set of challenges. For this compound, achieving a cost-effective and environmentally friendly large-scale synthesis will be crucial for any potential commercial application. nih.gov

Key hurdles to overcome include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the purification of the final product to the required specifications. The development of a robust and reproducible process that minimizes the use of hazardous reagents and solvents is a primary objective. nih.govnih.gov Furthermore, a thorough understanding of the reaction kinetics and thermodynamics will be necessary to optimize the process for large-scale production. Collaboration between academic researchers and industrial chemists will be essential to address these challenges and unlock the potential of this compound for real-world applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Cyclohexyl-6-fluoro-1,3-benzodiazole, and what are the critical parameters to ensure high yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, such as cyclization or substitution, under controlled conditions. Key parameters include temperature (e.g., maintaining 0–5°C during diazotization), solvent choice (e.g., acetic acid for bromination), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

- Critical Considerations : Optimize reaction time to minimize side products (e.g., coupling byproducts) and use inert atmospheres to prevent oxidation of sensitive intermediates .

Q. How can researchers characterize the molecular structure of this compound using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Key steps include data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts and iterative refinement of atomic positions .

- Validation : Cross-validate results with spectroscopic data (e.g., NMR, FT-IR) to confirm functional groups and stereochemistry .

Q. What analytical techniques are most effective for assessing the purity and stability of this compound under various storage conditions?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm; compare retention times against certified reference standards .

- Stability : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via mass spectrometry (MS) to identify breakdown products .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory spectroscopic data when analyzing derivatives of this compound?

- Methodology :

- Triangulation : Combine multiple techniques (e.g., 2D NMR, XPS, and computational simulations) to cross-verify ambiguous signals .

- Controlled Experiments : Systematically vary reaction conditions (e.g., pH, solvent polarity) to isolate variables causing data discrepancies .

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) using Gaussian or ORCA software. Validate with experimental kinetic data .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to optimize solvent selection for synthesis .

- Integration : Compare computed IR/Raman spectra with experimental data to refine force-field parameters .

Q. What are the best practices for designing kinetic studies to elucidate degradation pathways of this compound under physiological conditions?

- Methodology :

- Pseudo-First-Order Kinetics : Conduct pH-dependent hydrolysis studies (e.g., pH 1–10 buffers at 37°C). Use LC-MS/MS to quantify degradation products and derive rate constants .

- Isotopic Labeling : Introduce ²H or ¹³C labels at labile positions (e.g., cyclohexyl group) to track bond cleavage mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.